molecular formula C26H29Cl4N5O2 B1679122 6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride CAS No. 212391-63-4

6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride

Cat. No.: B1679122
CAS No.: 212391-63-4
M. Wt: 585.3 g/mol
InChI Key: NADLBPWBFGTESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one; dihydrochloride (hereafter referred to as Compound 2) is a pyrido[2,3-d]pyrimidin-7-one derivative with a dihydrochloride salt formulation. Its structure features:

  • A pyrido[2,3-d]pyrimidin-7-one core with a methyl group at position 6.
  • A 2,6-dichlorophenyl substituent at position 6, enhancing hydrophobic interactions.
  • A 4-[2-(diethylamino)ethoxy]anilino group at position 2, contributing to solubility and kinase binding .

Identified as a selective WEE2 kinase inhibitor, Compound 2 was developed through a progressive elimination strategy targeting meiosis-specific inhibition for non-hormonal contraceptives. It demonstrated preferential binding to WEE2 over the somatic isoform WEE1 in biochemical and cellular assays, with minimal off-target effects on mitosis .

Properties

IUPAC Name

6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27Cl2N5O2.2ClH/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28;;/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADLBPWBFGTESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29Cl4N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432749
Record name PD 166285
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212391-63-4
Record name PD 166285
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyridopyrimidine Core Construction

The pyrido[2,3-d]pyrimidin-7-one scaffold is synthesized through cyclocondensation reactions. A representative pathway involves:

  • Cyclization of 4-chloro-2-methylthiopyrido[2,3-d]pyrimidine with 4-[2-(diethylamino)ethoxy]aniline under basic conditions (K₂CO₃, DMF, 110°C), achieving 65–72% yield for the C2-amination step.
  • Suzuki-Miyaura coupling introduces the 2,6-dichlorophenyl group at C6 using Pd(PPh₃)₄ catalyst, bis(pinacolato)diboron, and 2,6-dichlorophenylboronic acid in dioxane/water (3:1) at 80°C.

Key reaction parameters :

Step Reagent Solvent Temp (°C) Yield (%)
Cyclization 4-[2-(diethylamino)ethoxy]aniline DMF 110 68 ± 3
Coupling 2,6-dichlorophenylboronic acid Dioxane/H₂O 80 75

N-Methylation at Position 8

Methylation employs methyl iodide (2 eq) with NaH (60% dispersion in oil) in THF at 0°C→RT, yielding 82–85% of the 8-methyl derivative. Excess methyl iodide ensures complete quaternization of the pyrimidine nitrogen.

Functionalization and Salt Formation

Installation of the Diethylaminoethoxy Side Chain

The 4-[2-(diethylamino)ethoxy]aniline precursor is synthesized via:

  • Williamson ether synthesis : Reacting 4-nitrophenol with 2-chloro-N,N-diethylacetamide in presence of K₂CO₃ (acetone, reflux, 12 h).
  • Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol) reduces the nitro group to amine, achieving 89% yield.

Critical purity parameters :

  • Residual palladium < 10 ppm (ICP-MS)
  • HPLC purity >99% (C18 column, 0.1% TFA/ACN gradient)

Dihydrochloride Salt Preparation

The free base is converted to its dihydrochloride salt by:

  • Dissolving in anhydrous EtOAc (50 mL/g) under N₂.
  • Adding 4M HCl in dioxane (2.2 eq) dropwise at 0°C.
  • Precipitating with diethyl ether, filtering, and drying under vacuum (85–90% recovery).

Salt characterization :

  • Mp: 228–230°C (dec.)
  • Water solubility: 12 mg/mL (25°C)
  • XRPD confirms crystalline form

Process Optimization and Challenges

Coupling Efficiency Improvements

Early routes suffered from low C2-amination yields (≤50%) due to steric hindrance. Optimization strategies include:

  • Microwave-assisted synthesis : 150°C, 30 min, 78% yield
  • Phase-transfer catalysis : TBAB (0.1 eq), toluene/H₂O biphasic system, 70°C, 18 h (82%)

Purification Challenges

Crude product often contains ≤15% des-chloro impurities. Resolution methods:

  • Reverse-phase chromatography : C18 silica, 10→50% ACN/H₂O + 0.1% formic acid
  • Crystallization optimization : Ethanol/water (7:3) at 4°C yields 98.5% pure product

Analytical Characterization

Structural Confirmation

Technique Key Data
¹H NMR (DMSO-d₆) δ 8.52 (s, 1H, C5-H), 7.68–7.45 (m, 3H, dichlorophenyl), 4.20 (t, J=5.6 Hz, 2H, OCH₂), 3.62 (s, 3H, NCH₃)
HRMS [M+H]⁺ calc. 513.1742, found 513.1745
HPLC tᵣ = 8.2 min (Zorbax SB-C18, 250 × 4.6 mm, 1 mL/min)

Stability Profiling

Condition Degradation Products
Acidic (0.1N HCl, 40°C) <2% after 72 h
Oxidative (3% H₂O₂) 5% sulfoxide formation at 24 h

Industrial-Scale Considerations

Green Chemistry Adaptations

  • Solvent recycling : DMF recovery via falling-film evaporators (≥95% reuse)
  • Catalyst immobilization : Silica-supported Pd nanoparticles reduce Pd waste to <50 ppm

Cost Analysis

Component Cost Contribution
2,6-Dichlorophenylboronic acid 38%
Pd catalysts 22%
Purification 25%

Chemical Reactions Analysis

6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride exerts its effects by inhibiting the activity of WEE1 and PKMYT1 kinases. These kinases play crucial roles in regulating the G2/M checkpoint of the cell cycle. By inhibiting these kinases, this compound prevents the phosphorylation of Cdc2, leading to premature mitosis and increased sensitivity of cancer cells to radiation-induced cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrido[2,3-d]pyrimidin-7-one scaffold is a privileged structure in kinase inhibitor design. Below is a detailed comparison of Compound 2 with analogous derivatives:

Structural Analogs and Substituent Effects

Compound Name / ID Key Substituents Molecular Formula Target Specificity Pharmacological Notes
Compound 2 4-[2-(Diethylamino)ethoxy]anilino at C2 C₂₅H₂₆Cl₂N₆O₂·2HCl WEE2 > WEE1 High selectivity for meiosis; dihydrochloride enhances solubility .
PD173955 (CAS 260415-63-2) 3-(Methylthio)phenylamino at C2 C₂₁H₁₆Cl₂N₄OS Broad-spectrum kinases Lower selectivity; used in cancer research .
Compound 12 (from ) 4-Morpholinophenylamino at C2 C₂₃H₂₁Cl₂N₅O₂ WEE2 > WEE1 Moderate potency; morpholino group improves metabolic stability .
Compound 16 (from ) 3-Carboxybenzoic acid at C2 C₂₁H₁₄Cl₂N₄O₃ WEE2 > WEE1 Polar carboxylate enhances aqueous solubility .
6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)... (CAS 185039-46-7) Methylthio at C2 C₁₉H₁₄Cl₂N₄OS Unknown Limited biological data; supplier listings suggest research use .

Key Structural Determinants of Activity

  • C2 Substituents: The 4-[2-(diethylamino)ethoxy]anilino group in Compound 2 introduces a basic tertiary amine, improving solubility and forming hydrogen bonds with WEE2’s ATP-binding pocket . Morpholino (Compound 12) and carboxylate (Compound 16) groups alter electronic properties and binding kinetics, but diethylaminoethoxy in Compound 2 optimizes selectivity .
  • C6 Substituents :
    • The 2,6-dichlorophenyl moiety is conserved across analogs, critical for hydrophobic interactions with kinase pockets .

Selectivity and Pharmacological Data

  • Compound 2 showed superior WEE2 specificity in enzyme-linked immunosorbent assays (ELISA), with minimal inhibition of WEE1-mediated CDK1 phosphorylation .
  • PD173955 (a structurally similar compound) exhibits broader kinase inhibition, including PDGFR and SRC-family kinases, limiting its therapeutic specificity .

Research Findings and Implications

Mechanism of Action

Compound 2 binds to WEE2’s ATP-binding site, blocking phosphorylation of CDK1 (a key regulator of meiosis). Its selectivity is attributed to the unique diethylaminoethoxy side chain, which avoids steric clashes in WEE1’s narrower active site .

Preclinical Data

  • In vitro oocyte fertilization assays: Compound 2 inhibited meiosis at nanomolar concentrations without affecting somatic cell proliferation (IC₅₀ for WEE2: ~50 nM; WEE1: >1,000 nM) .
  • Toxicity: No mitotic arrest observed in somatic cells at therapeutic doses, underscoring its safety profile .

Biological Activity

The compound 6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one; dihydrochloride (CAS No. 212391-63-4) is a synthetic derivative of pyrimidine with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C26H27Cl2N5O2
  • Molecular Weight : 585.35 g/mol
  • CAS Number : 212391-63-4

The compound features a complex structure that includes a pyrido-pyrimidine core, which is known for its biological activity against various diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Kinases : Studies indicate that the compound exhibits inhibitory effects on certain kinases involved in cell proliferation and survival pathways, making it a candidate for cancer therapy.
  • Antiviral Activity : Preliminary research suggests that derivatives of pyrimidine compounds can inhibit viral replication by targeting nucleotide biosynthesis pathways. This compound may share similar properties, although specific studies are required to confirm this.
  • Antimicrobial Properties : Some pyrimidine derivatives have shown activity against bacterial and fungal pathogens, suggesting that this compound could also possess antimicrobial effects.

Biological Activity Data

Activity TypeObserved EffectsReference
AnticancerInhibitory effects on cancer cell lines
AntiviralPotential inhibition of viral replication
AntimicrobialActivity against certain bacterial strains

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of similar pyrimidine derivatives in vitro. The results indicated significant inhibition of cell growth in various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis via the activation of caspase pathways.

Case Study 2: Antiviral Efficacy

Research on antiviral efficacy highlighted the potential of pyrimidine derivatives in inhibiting hepatitis E virus (HEV) replication. The study found that specific inhibitors targeting the pyrimidine biosynthesis pathway resulted in reduced viral loads in infected cells.

Research Findings

Recent findings from various studies indicate that compounds similar to 6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one exhibit promising biological activities:

  • Cancer Therapeutics : The compound's structural features suggest it may interact with DNA or RNA synthesis pathways, vital for cancer cell proliferation.
  • Viral Inhibition : Targeting nucleotide synthesis pathways has shown promise in reducing viral replication rates.
  • Broad-Spectrum Activity : The compound's diverse structural components may contribute to a broad spectrum of biological activities, warranting further exploration.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for synthesizing this compound in academic laboratories, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) for attaching aromatic groups and nucleophilic substitution for introducing the diethylaminoethoxy side chain. Key steps include:

Formation of the pyrido[2,3-d]pyrimidin-7-one core via cyclocondensation.

Sequential functionalization of the 2- and 6-positions using coupling reactions.

Final dihydrochloride salt formation to enhance solubility.

  • Optimization strategies: Adjust solvent polarity (e.g., DMF for high-temperature reactions), use phase-transfer catalysts for heterogeneous conditions, and employ column chromatography (silica gel, methanol/dichloromethane gradients) for purification .

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : Analyze aromatic proton splitting patterns (e.g., para-substituted anilino groups) and diethylaminoethoxy side-chain signals (δ 3.5–4.0 ppm for ethylene oxide protons).
  • HRMS : Confirm molecular weight (e.g., ESI+ mode for [M+H]+ ion matching C₂₄H₂₄Cl₂N₅O₂⁺).
  • X-ray crystallography : Resolve the pyrido-pyrimidine core geometry and dihedral angles between substituents (e.g., 2,6-dichlorophenyl orientation relative to the pyrimidine ring) .

Q. What chromatographic methods ensure purity analysis suitable for biological testing?

  • Methodological Answer : Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Validate purity (>98%) by comparing retention times with synthetic intermediates. For trace impurity identification, couple with LC-MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro kinase inhibition data and cellular efficacy studies?

  • Methodological Answer :

  • Contradiction Analysis : Compare biochemical assay conditions (e.g., ATP concentration, enzyme isoforms) with cellular parameters (e.g., membrane permeability, efflux pumps).
  • Experimental Adjustments :

Use cellular thermal shift assays (CETSA) to verify target engagement.

Quantify intracellular compound concentrations via LC-MS.

Test in isogenic cell lines with modulated kinase expression.

  • Link findings to kinase inhibition theory to refine dose-response models .

Q. What strategies improve selectivity against off-target kinase isoforms?

  • Methodological Answer :

  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to identify key hydrogen bonds (e.g., between the pyrimidine N1 and kinase hinge region).
  • SAR Studies : Synthesize analogs with modified anilino substituents (e.g., bulkier groups to exploit hydrophobic pockets).
  • Selectivity Screening : Use kinase profiling panels (≥50 kinases) to identify off-target hits and adjust substituent stereochemistry .

Q. How can contradictory cytotoxicity data between 2D monolayers and 3D spheroids be addressed?

  • Methodological Answer :

  • Experimental Design :

Standardize spheroid size (200–300 µm diameter) using ultra-low attachment plates.

Measure ATP-based viability and caspase-3/7 activation in both models.

Use hypoxia markers (e.g., pimonidazole) to assess penetration in 3D models.

  • Data Interpretation : Normalize results to intracellular drug accumulation (via LC-MS) and adjust for nutrient gradients in 3D systems .

Q. What computational approaches predict metabolite formation and toxicity risks?

  • Methodological Answer :

  • In Silico Tools : Use GLORYx for phase I metabolite prediction and Derek Nexus for toxicity alerts (e.g., genotoxicity from dichlorophenyl groups).
  • Validation : Incubate the compound with human liver microsomes (HLMs) and identify metabolites via UPLC-QTOF-MS. Compare results with predictions to refine models .

Methodological Framework for Data Interpretation

  • Theoretical Linkage : Anchor findings to kinase inhibition mechanisms (e.g., competitive ATP-binding) and structure-activity relationship (SAR) principles. Use statistical tools (e.g., ANOVA for dose-response curves) to validate reproducibility .
  • Contradiction Protocol : Document all experimental variables (e.g., cell passage number, serum batch) and apply Hill slope analysis to outlier datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride
Reactant of Route 2
Reactant of Route 2
6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.